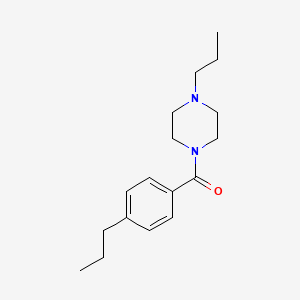

1-propyl-4-(4-propylbenzoyl)piperazine

Description

1-Propyl-4-(4-propylbenzoyl)piperazine is a synthetic piperazine derivative characterized by a piperazine ring substituted at the 1-position with a propyl group and at the 4-position with a 4-propylbenzoyl moiety. The 4-propylbenzoyl group introduces lipophilicity, which may influence blood-brain barrier penetration and metabolic stability, while the propyl side chain modulates steric and electronic properties .

Properties

IUPAC Name |

(4-propylphenyl)-(4-propylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-3-5-15-6-8-16(9-7-15)17(20)19-13-11-18(10-4-2)12-14-19/h6-9H,3-5,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJRXNKSJGTZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Pharmacological Activity

Benzoyl vs. Benzyl/Phenyl Groups

- 1-Benzoyl-4-(4-methoxyphenyl)piperazine (): The benzoyl group in the target compound differs from benzyl or phenyl substituents in analogs like MBZP (1-benzyl-4-methylpiperazine) or 4-CPP (1-(4-chlorophenyl)piperazine) . This may improve binding to targets like serotonin or dopamine transporters .

Alkyl Chain Modifications

- Propyl vs. Ethyl/Methyl Chains : Piperazines with ethyl or methyl spacers (e.g., GBR 12935, a dopamine uptake inhibitor) show reduced metabolic stability compared to propyl derivatives. For example, propyl-piperazine analogs in CXCR4 antagonists demonstrated superior microsomal stability (t½ > 60 min) over ethyl counterparts (t½ ~40 min) .

- Chain Length and Selectivity : In dopamine transporter (DAT) ligands, elongation from ethyl to propyl chains improved DAT/SERT selectivity. For instance, (S)-(+)-1-[4-[2-(diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-ol exhibited 1627-fold DAT selectivity, attributed to optimal spacer length .

Heterocycle Variations: Piperazine vs. Piperidine

- Metabolic Stability : Piperidines generally exhibit faster hepatic clearance due to reduced ring rigidity. In CXCR4 antagonists, piperidine analogs showed 2D6 inhibition (IC50 = 1.2 µM) versus piperazines (IC50 > 10 µM), linked to piperazine’s resistance to oxidative metabolism .

- Receptor Affinity : Piperazine rings in sigma-2 ligands (e.g., PB28) require both nitrogen atoms for high affinity (σ2 Ki = 0.68 nM). Replacement with piperidine or aza-bicyclic systems reduced affinity by >10-fold .

Physicochemical and Pharmacokinetic Properties

Solubility and pKa

- Aqueous Solubility: Piperazines with ethylene spacers (e.g., 8ac in quinolone derivatives) showed solubility >80 µM at pH 6.5, whereas direct N-phenylpiperazinyl attachment (e.g., 8a) reduced solubility to <20 µM. The propylbenzoyl group in the target compound likely lowers solubility compared to hydroxylated analogs .

- pKa Modulation : The propylbenzoyl group’s electron-withdrawing effect may lower the pKa of the piperazine nitrogens (typically ~6–7 for ethylene-spaced derivatives), affecting ionization and membrane permeability .

Metabolic Liability

Data Tables

Table 1: Key Properties of Selected Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.